Product packaging for 5-Bromo-5-propylnonane(Cat. No.:CAS No. 63316-25-6)

5-Bromo-5-propylnonane

Cat. No.: B14487571
CAS No.: 63316-25-6
M. Wt: 249.23 g/mol
InChI Key: LSCFUIURXDTIHR-UHFFFAOYSA-N
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Description

Significance of Tertiary Alkyl Halides as Central Intermediates in Advanced Organic Synthesis

Tertiary alkyl halides, a class of organic compounds where a halogen atom is attached to a tertiary carbon atom, are of paramount importance in modern organic synthesis. byjus.com Their utility stems from their ability to serve as precursors for a wide variety of functional groups through nucleophilic substitution and elimination reactions. byjus.com The stability of the tertiary carbocation intermediate that can be formed makes them particularly reactive in SN1 and E1 reactions. pressbooks.pub This reactivity allows for the construction of complex carbon skeletons and the introduction of diverse functionalities, which is a cornerstone of pharmaceutical and materials science research. nsf.gov The controlled reaction of tertiary alkyl halides enables chemists to build intricate molecular architectures with a high degree of specificity.

Structural Classification of 5-Bromo-5-propylnonane as a Tertiary Bromide and its Implications for Reactivity

This compound, with the chemical formula C12H25Br, is structurally classified as a tertiary alkyl bromide. vulcanchem.com The bromine atom is bonded to a carbon atom that is itself bonded to three other carbon atoms: the fifth carbon of the nonane (B91170) backbone and the first carbon of the propyl group. This structural arrangement has profound implications for its chemical reactivity. The steric hindrance created by the three alkyl groups surrounding the carbon-bromine bond generally impedes the backside attack required for S_N2 reactions. chemistrysteps.com Consequently, this compound is expected to predominantly undergo S_N1 and E1 reactions, which proceed through a planar tertiary carbocation intermediate. pressbooks.pubchemistrysteps.com The stability of this carbocation is enhanced by the electron-donating effects of the surrounding alkyl groups.

Scope and Research Focus of the Scholarly Inquiry into this compound

The scholarly inquiry into this compound is primarily centered on its role as a model tertiary alkyl halide in studies of reaction mechanisms and as a building block in synthetic organic chemistry. Research efforts are directed towards understanding the factors that influence the competition between substitution and elimination pathways in its reactions. Furthermore, its synthesis from precursors such as 5-propylnonane (B3059404) or 5-propylnonan-5-ol, and its subsequent transformations into other functionalized molecules, are of key interest to synthetic chemists. While extensive research on this specific molecule is not widely published, its chemistry can be largely inferred from the well-established principles governing the reactions of tertiary alkyl halides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25Br B14487571 5-Bromo-5-propylnonane CAS No. 63316-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63316-25-6

Molecular Formula

C12H25Br

Molecular Weight

249.23 g/mol

IUPAC Name

5-bromo-5-propylnonane

InChI

InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3

InChI Key

LSCFUIURXDTIHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 5 Propylnonane and Analogous Tertiary Bromoalkanes

Strategies for Carbon-Bromine Bond Formation in Tertiary Systems

The introduction of a bromine atom at a tertiary carbon is a critical transformation in the synthesis of compounds like 5-bromo-5-propylnonane. The choice of method depends on the starting material and desired selectivity.

Halogenation of Branched Alkanes: Controlled Radical and Non-Radical Pathways

Direct bromination of a branched alkane like 5-propylnonane (B3059404) can be achieved through free-radical halogenation. byjus.com This method typically involves the use of bromine (Br₂) under ultraviolet (UV) light or heat to initiate the reaction. byjus.comyoutube.com The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. byjus.com

Initiation: The process begins with the homolytic cleavage of the bromine molecule to form two bromine radicals (Br•). byjus.com

Propagation: A bromine radical then abstracts a hydrogen atom from the alkane, preferentially from the tertiary carbon due to the lower bond dissociation energy of the tertiary C-H bond and the greater stability of the resulting tertiary alkyl radical. studentdoctor.netmasterorganicchemistry.com This alkyl radical then reacts with another molecule of Br₂ to form the tertiary bromoalkane and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction concludes when radicals combine with each other. byjus.com

Free-radical bromination is highly selective for the most substituted carbon, making it a useful method for preparing tertiary bromoalkanes. studentdoctor.netmasterorganicchemistry.com For instance, the reaction of a branched alkane with bromine will preferentially yield the product where bromine has substituted the hydrogen on the tertiary carbon. studentdoctor.netyoutube.com

An alternative to using Br₂ directly is the use of N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, minimizing side reactions. masterorganicchemistry.com

Parameter Free-Radical Chlorination Free-Radical Bromination
Reactivity High, less selective masterorganicchemistry.comLower, more selective masterorganicchemistry.commasterorganicchemistry.com
Selectivity (Tertiary vs. Primary C-H) Relatively low (e.g., 5:1 for propane) quora.comVery high (e.g., 1600:1 for propane) quora.com
Transition State "Early" transition state, resembles reactants masterorganicchemistry.com"Late" transition state, resembles products (radicals) masterorganicchemistry.com

Mechanistic Considerations in the Conversion of Tertiary Alcohols to Bromoalkanes

The conversion of tertiary alcohols to tertiary bromoalkanes is a common and effective synthetic route. This transformation typically proceeds through an S(_N)1 (substitution nucleophilic unimolecular) mechanism. libretexts.orgunco.edu The reaction is initiated by protonation of the alcohol's hydroxyl group by a strong acid, such as hydrobromic acid (HBr). masterorganicchemistry.com This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O). masterorganicchemistry.comjove.com

The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. libretexts.orgjove.com The stability of this intermediate is a key driving force for the reaction at a tertiary center. Finally, the bromide ion (Br⁻), acting as a nucleophile, attacks the carbocation to form the final tertiary bromoalkane product. libretexts.org

Reagents commonly used for this conversion include:

Hydrobromic Acid (HBr): Concentrated HBr is a straightforward reagent for this transformation. science-revision.co.ukmanac-inc.co.jp The reaction with tertiary alcohols is often rapid, sometimes occurring at room temperature. science-revision.co.ukmanac-inc.co.jp

Phosphorus Tribromide (PBr₃): While often used for primary and secondary alcohols, PBr₃ can also convert tertiary alcohols to bromoalkanes. libretexts.org

Thionyl Chloride (SOCl₂): In the presence of a bromide source, thionyl chloride can also be adapted for this conversion, although it is more commonly used for chlorinations. jove.com

Alcohol Type Preferred Mechanism with HX Relative Rate of Reaction with HX
Tertiary S(_N)1 libretexts.orgmasterorganicchemistry.comFastest libretexts.org
Secondary S(_N)1 or S(_N)2 jove.commanac-inc.co.jpIntermediate libretexts.org
Primary S(_N)2 masterorganicchemistry.comjove.comSlowest libretexts.org

Hydrobromination of Highly Substituted Alkenes: Regioselective and Stereoselective Control

The addition of hydrogen bromide (HBr) across the double bond of a highly substituted alkene, such as one that could serve as a precursor to this compound, is another viable synthetic strategy. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms, while the bromine atom will add to the more substituted carbon. This leads to the formation of the desired tertiary bromoalkane.

The mechanism involves the protonation of the alkene by HBr, which forms a tertiary carbocation intermediate. This stable carbocation is then attacked by the bromide ion to yield the final product.

In some cases, anti-Markovnikov addition can be achieved through a free-radical mechanism, typically initiated by peroxides. libretexts.org In this scenario, a bromine radical adds to the less substituted carbon of the alkene, leading to the formation of a more stable radical at the tertiary position. libretexts.org This radical then abstracts a hydrogen atom from HBr to form the product. libretexts.org However, for the synthesis of a tertiary bromoalkane, the Markovnikov addition pathway is the desired route.

Precursor Synthesis and Functionalization Approaches

The synthesis of this compound requires the initial construction of the 5-propylnonane skeleton, followed by the introduction of the bromine atom at the C5 position.

Elaboration of Alkyl Chains to Form the 5-Propylnonane Backbone

The 5-propylnonane (C₁₂H₂₆) backbone can be assembled through various carbon-carbon bond-forming reactions. nih.gov One potential approach involves the catalytic upgrading of smaller carboxylic acids derived from biomass. rsc.org For example, butyric acid can undergo ketonization to form 4-heptanone, which can then undergo self-condensation followed by hydrodeoxygenation to produce a branched hydrocarbon structure. rsc.org

Another method could involve Grignard reactions, where a propyl Grignard reagent (propylmagnesium bromide) is reacted with a suitable ketone, such as 5-nonanone. The resulting tertiary alcohol can then be deoxygenated to yield 5-propylnonane.

Introduction of Halogen Functionality at the Tertiary Carbon Center

Once the 5-propylnonane skeleton is in place, the bromine atom can be introduced at the tertiary C5 position using the methods described in section 2.1.

From 5-Propylnonane: Direct free-radical bromination of 5-propylnonane with Br₂ and UV light would selectively introduce the bromine at the C5 position due to the high stability of the tertiary radical intermediate. studentdoctor.net

From 5-Propylnonan-5-ol: If the synthesis of the backbone proceeds via a tertiary alcohol intermediate (5-propylnonan-5-ol), this alcohol can be directly converted to this compound using HBr or other brominating agents via an S(_N)1 mechanism. libretexts.orgscience-revision.co.uk

From a Precursor Alkene: An alkene precursor, such as 5-propylnon-4-ene or 5-propylnon-5-ene, could be synthesized. Subsequent hydrobromination with HBr would follow Markovnikov's rule to yield this compound.

Catalytic and Stereocontrolled Synthesis of Analogous Tertiary Bromides

The synthesis of tertiary bromoalkanes, such as this compound, presents a significant challenge in organic chemistry due to the steric hindrance around the tertiary carbon center. Traditional methods often lack selectivity and may not be suitable for creating specific stereoisomers. However, recent advancements in catalytic and stereocontrolled methodologies are providing new pathways to synthesize these complex molecules with greater precision.

Asymmetric Approaches in Tertiary Alkyl Halide Synthesis

The development of catalytic asymmetric methods for the synthesis of tertiary alkyl halides is a crucial area of research, as these chiral molecules are valuable building blocks in medicinal chemistry and materials science. While significant progress has been made in the synthesis of secondary alkyl halides, the creation of enantioenriched tertiary halides has seen more limited success. wiley.com

One promising strategy involves the desymmetrization of prochiral molecules. For instance, the reductive desymmetrization of all-carbon and halogen-substituted malonic esters using dinuclear zinc complexes has been demonstrated as a viable route to chiral tertiary alkyl halides. researchgate.net This approach divides the challenge of creating a quaternary stereocenter into separate enantioselection and carbon-carbon bond formation steps. researchgate.net

Another innovative approach is the use of dual catalysis systems. For example, a nickel-based chiral catalyst has been shown to effectively couple racemic tertiary electrophiles, such as α-halocarbonyl compounds, with alkenylmetal nucleophiles to generate quaternary stereocenters with high yield and enantioselectivity. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov Similarly, visible light-mediated photoredox catalysis has been employed in a dual-catalysis approach for the enantioselective radical coupling of N-aryl amino acids to α-bromoketones. d-nb.info

Furthermore, stereospecific reactions of chiral tertiary alcohols offer a direct route to chiral tertiary alkyl halides. The Mitsunobu reaction, for example, can proceed with complete inversion of configuration at the tertiary carbon, providing a predictable way to synthesize a specific enantiomer. researchgate.net More recently, a stereoretentive nucleophilic substitution of homoallylic tertiary alcohols has been developed, which proceeds through a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate, allowing for the formation of tertiary bromides with preserved stereochemistry. acs.org

The following table summarizes some asymmetric approaches to analogous tertiary halides:

MethodCatalyst/ReagentSubstrate TypeKey Feature
Reductive DesymmetrizationDinuclear zinc complexesHalogen-substituted malonic estersCreates chiral tertiary centers by selectively reacting with one of two enantiotopic functional groups. researchgate.net
Enantioconvergent CouplingNickel-based chiral catalystRacemic tertiary α-halocarbonylsCouples racemic starting materials to form a single enantiomer of the product. nih.gov
Asymmetric Photoredox Radical CouplingPhotoredox catalyst and chiral phosphoric acidN-aryl amino acids and α-bromoketonesUtilizes visible light to generate radicals for enantioselective C-C bond formation. d-nb.info
Stereospecific SubstitutionMitsunobu reagents or Fe(OTf)₃/TMSBrChiral tertiary alcoholsProceeds with either complete inversion or retention of stereochemistry. researchgate.netacs.org

Emerging Methodologies for Enhanced Selectivity

Recent research has focused on developing highly selective methods for the synthesis of tertiary bromides, addressing challenges of regioselectivity and functional group tolerance.

One significant area of advancement is the direct C-H bond functionalization. Visible-light-promoted bromination of tertiary C(sp³)–H bonds has been achieved without the need for a catalyst or solvent, offering a green and atom-economical approach. rsc.org This method demonstrates high site selectivity for tertiary C-H bonds. rsc.org Another strategy employs an N-methyl sulfamate (B1201201) directing group with a rhodium catalyst to achieve site-selective bromination at the γ-carbon. nih.gov Mechanistic studies suggest this reaction proceeds via a radical chain process. nih.gov

Organophotoredox catalysis has also emerged as a powerful tool. For instance, Eosin Y, a photoredox catalyst, in combination with a reductive compound like morpholine, can effectively brominate aliphatic C-H bonds under mild conditions. mdpi.com

Furthermore, novel catalytic systems are being developed for cross-coupling reactions to form tertiary alkyl bromides. A notable example is the nickel-catalyzed reductive coupling of aryl bromides with tertiary alkyl halides, which can generate products with all-carbon quaternary centers. researchgate.net Palladium complexes have also been utilized to catalyze the reaction of tertiary alkyl bromides with nitrogen nucleophiles, providing a route to protected primary amines. nih.gov This reaction proceeds through an alkyl radical intermediate, which allows for good functional group tolerance. nih.gov

The table below highlights some emerging selective methodologies:

MethodologyCatalyst/ReagentSubstrateKey Advantage
Catalyst- and Solvent-Free C-H BrominationVisible lightAlkanes with tertiary C-H bondsHigh site selectivity and atom economy without the need for catalysts or solvents. rsc.org
Directed C-H BrominationRh₂(oct)₄ / NaBr / NaOClN-methyl sulfamatesPredictable bromination at the γ-carbon due to the directing group. nih.gov
Organophotoredox CatalysisEosin Y / MorpholineAliphatic and benzylic compoundsMild reaction conditions and good functional group tolerance. mdpi.com
Nickel-Catalyzed Reductive CouplingNickel catalystAryl bromides and tertiary alkyl halidesFormation of all-carbon quaternary centers. researchgate.net
Palladium-Catalyzed AminationPalladium complexesTertiary alkyl bromides and iminesSynthesis of protected primary amines via a radical intermediate. nih.gov

These advanced synthetic methodologies represent a significant step forward in the controlled synthesis of complex molecules like this compound and its analogs. The continued development of catalytic and stereocontrolled reactions will undoubtedly open new avenues for the efficient and selective production of tertiary bromoalkanes for various applications.

Mechanistic Pathways and Reactivity of 5 Bromo 5 Propylnonane

Unimolecular Nucleophilic Substitution (SN1) Processes in Tertiary Alkyl Bromides

Tertiary alkyl halides, such as 5-Bromo-5-propylnonane, predominantly undergo nucleophilic substitution via the unimolecular (SN1) mechanism. wikipedia.orgchemicalnote.compressbooks.pubmasterorganicchemistry.comquora.comnumberanalytics.compatsnap.com This is in stark contrast to primary and secondary alkyl halides, which favor the bimolecular (SN2) pathway. wikipedia.orgchemicalnote.com The steric hindrance provided by the bulky alkyl groups surrounding the central carbon in tertiary halides prevents the backside attack required for an SN2 reaction. wikipedia.org

The SN1 reaction is a multi-step process characterized by the formation of a carbocation intermediate. wikipedia.orgnumberanalytics.combyjus.com

Kinetics and Rate-Determining Step in SN1 Reactions

The kinetics of the SN1 reaction are a defining feature of its mechanism. The rate of reaction is dependent only on the concentration of the alkyl halide substrate and is independent of the nucleophile's concentration. chemicalnote.commasterorganicchemistry.comquora.com This leads to a first-order rate law:

Rate = k[Alkyl Halide]

Table 1: Factors Affecting SN1 Reaction Rates

Factor Effect on SN1 Rate Rationale
Alkyl Halide Structure Tertiary > Secondary > Primary Increased stability of the carbocation intermediate. pressbooks.publibretexts.org
Leaving Group Ability Increases with weaker basicity A good leaving group stabilizes the transition state of the rate-determining step. libretexts.org
Solvent Polarity Increases with higher polarity Polar protic solvents stabilize the carbocation intermediate and the leaving group. byjus.comlibretexts.orglibretexts.org

| Nucleophile Strength | No significant effect | The nucleophile is not involved in the rate-determining step. wikipedia.orglibretexts.orgjove.com |

The Role of Carbocation Intermediates: Formation, Stability, and Rearrangements

The formation of a carbocation is the cornerstone of the SN1 mechanism. wikipedia.orgbyjus.com In the case of this compound, the heterolytic cleavage of the C-Br bond would result in a tertiary carbocation. vulcanchem.com This intermediate is sp² hybridized with a trigonal planar geometry and an empty p-orbital perpendicular to the plane. byjus.comlibretexts.orglibretexts.org

The stability of the carbocation intermediate is a critical factor influencing the rate of an SN1 reaction. numberanalytics.comlibretexts.orgchemistrysteps.com Tertiary carbocations are the most stable due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups. wikipedia.orgquora.comnumberanalytics.comchemistrysteps.com This increased stability lowers the activation energy for its formation, thus accelerating the reaction. pressbooks.publibretexts.org

A key characteristic of carbocations is their propensity to undergo rearrangements to form a more stable carbocation. chemistrysteps.com This can occur through 1,2-hydride or 1,2-alkyl shifts. jove.comyoutube.com While the carbocation formed from this compound is already tertiary and thus highly stable, in other less stable secondary carbocations, rearrangement to a tertiary carbocation is a common occurrence. youtube.com

Influence of Solvent Polarity and Ionizing Power on SN1 Reaction Rates

The choice of solvent significantly impacts the rate of SN1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating these reactions. patsnap.combyjus.comlibretexts.orglibretexts.org Their high polarity helps to stabilize the charged carbocation intermediate and the leaving group anion through solvation. byjus.comlibretexts.org The protic nature of these solvents allows them to form hydrogen bonds with the leaving group, further facilitating its departure. byjus.comlibretexts.org

The ionizing power of a solvent is often quantified by its dielectric constant. libretexts.org Solvents with higher dielectric constants are more effective at stabilizing ionic intermediates, leading to faster SN1 reaction rates. libretexts.org For instance, the rate of solvolysis of tert-butyl chloride is significantly faster in water (a highly polar protic solvent) compared to less polar solvents. libretexts.org

Stereochemical Outcomes of SN1 Reactions: Racemization and Partial Retention

When an SN1 reaction occurs at a chiral center, the stereochemical outcome is a key consideration. The trigonal planar geometry of the carbocation intermediate allows the nucleophile to attack from either face of the empty p-orbital with nearly equal probability. byjus.comlibretexts.orglibretexts.org This leads to the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture. chemicalnote.comlibretexts.org

However, complete racemization is not always observed. wikipedia.org Often, a slight excess of the product with an inverted configuration is formed. wikipedia.org This is attributed to the leaving group remaining in close proximity to the carbocation for a short period, forming an ion pair. wikipedia.org This ion pair can partially shield the front side of the carbocation from nucleophilic attack, leading to a preference for backside attack and thus a slight excess of the inversion product. wikipedia.org

Unimolecular Elimination (E1) Processes in Tertiary Alkyl Bromides

Tertiary alkyl halides can also undergo elimination reactions, specifically the unimolecular elimination (E1) pathway. libretexts.orgmasterorganicchemistry.com The E1 reaction, like the SN1 reaction, proceeds through a carbocation intermediate. jove.comlibretexts.org

Competitive Nature of E1 and SN1 Pathways

The SN1 and E1 reactions are often in competition with each other because they share a common rate-determining step: the formation of the carbocation intermediate. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Once the carbocation is formed, it can either be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). jove.comlibretexts.org

Several factors influence the ratio of substitution to elimination products:

Temperature: Higher temperatures favor elimination reactions. masterorganicchemistry.comchemistrysteps.com Elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the entropy term more significant, favoring the elimination pathway. chemistrysteps.com

Nature of the Base/Nucleophile: While the strength of the nucleophile/base does not affect the rate of the initial ionization, its role becomes crucial after the carbocation is formed. If the nucleophile is also a strong base, it is more likely to abstract a proton, favoring the E1 pathway. Conversely, a good nucleophile that is a weak base will favor the SN1 pathway. chemistrysteps.com

Structure of the Substrate: The structure of the alkyl halide can also influence the E1/SN1 ratio. Highly branched structures that can lead to the formation of more substituted (and therefore more stable) alkenes will favor the E1 pathway. masterorganicchemistry.com

In the case of this compound, reaction under conditions that favor unimolecular pathways (e.g., in a polar protic solvent with a weak nucleophile/base) would likely yield a mixture of substitution (5-propylnonan-5-ol if the nucleophile is water) and elimination products (isomers of propylnonene).

Regioselectivity in E1 Reactions: Application of Zaitsev's Rule

The E1 (Elimination, Unimolecular) reaction of this compound, a tertiary alkyl halide, is characterized by the formation of a carbocation intermediate in the rate-determining step. slideshare.netmasterorganicchemistry.com The subsequent deprotonation to form an alkene is a fast step. When multiple types of β-hydrogens are available, the regioselectivity of the elimination is governed by Zaitsev's rule. This rule posits that the major product will be the most stable, most highly substituted alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org

In the case of this compound, the tertiary carbocation formed upon the departure of the bromide ion has three different types of adjacent β-hydrogens that can be abstracted by a base. Abstraction of a proton from one of the propyl groups (specifically from the methylene (B1212753) carbons adjacent to the carbocation center) or from the nonane (B91170) chain (at the C4 or C6 position) will lead to different alkene products.

Applying Zaitsev's rule, the elimination will preferentially form the most substituted alkene. masterorganicchemistry.comsaskoer.ca This means that the hydrogen will be removed from the β-carbon that is bonded to the fewest number of hydrogen atoms. masterorganicchemistry.com This leads to the formation of a more stable, more highly substituted double bond. libretexts.org The stability of alkenes generally increases with the number of alkyl substituents on the double bond. masterorganicchemistry.com

The possible alkene products from the E1 elimination of this compound are:

(Z)-5-Propylnon-4-ene

(E)-5-Propylnon-4-ene

5-Propylnon-5-ene

According to Zaitsev's rule, the major products would be the more stable, more substituted (E)- and (Z)-5-propylnon-4-enes, as these are trisubstituted alkenes. The formation of 5-propylnon-5-ene, a disubstituted alkene, would be the minor product. The relative ratio of the (E) and (Z) isomers will depend on the stereochemical aspects of the reaction.

Factors Governing SN1/E1 Selectivity for this compound

The reaction of this compound, a tertiary alkyl halide, can proceed through either an SN1 (Substitution, Nucleophilic, Unimolecular) or an E1 pathway, often resulting in a mixture of substitution and elimination products. slideshare.net Both reactions share a common rate-determining step: the formation of a tertiary carbocation. quora.com The subsequent reaction of this carbocation with a nucleophile (SN1) or a base (E1) determines the product distribution. Several factors influence this competition.

Impact of Nucleophile/Base Strength and Steric Demand

The nature of the nucleophile or base plays a crucial role in determining the ratio of substitution to elimination products.

Weakly Basic Nucleophiles: Weakly basic nucleophiles, such as water (H₂O), alcohols (ROH), and carboxylic acids, favor SN1 reactions. masterorganicchemistry.comfiveable.melibretexts.org These species are poor bases and are less likely to abstract a proton from the carbocation intermediate. masterorganicchemistry.com Instead, they act as nucleophiles, attacking the electrophilic carbocation to form a substitution product.

Strong Bases: Strong bases, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), favor E1/E2 elimination. quora.commasterorganicchemistry.comchemguide.co.uk While this compound is a tertiary halide and thus can undergo E1, strong bases can also promote E2 elimination. quora.com The use of a strong base will generally lead to a higher proportion of elimination products. quora.comchemguide.co.uk

Steric Hindrance: The steric bulk of the base can also influence the reaction pathway. While not a primary factor for E1 reactions due to the planar carbocation intermediate, very bulky bases can favor elimination by making nucleophilic attack on the sterically hindered carbocation more difficult.

The following table summarizes the expected major pathway based on the nucleophile/base characteristics for a tertiary alkyl halide like this compound:

Nucleophile/Base TypePredominant Reaction
Weakly basic, good nucleophile (e.g., H₂O, ROH)SN1/E1 mixture, often favoring SN1 masterorganicchemistry.comfiveable.me
Strong, non-bulky base (e.g., NaOH, NaOCH₃)E2/E1 mixture, favoring elimination quora.commasterorganicchemistry.com
Strong, bulky base (e.g., KOC(CH₃)₃)E2 elimination masterorganicchemistry.com

Temperature Effects on Substitution versus Elimination Ratios

Temperature is a significant factor in the competition between substitution and elimination reactions.

Lower Temperatures Favor Substitution: At lower temperatures, the reaction is under kinetic control, and the pathway with the lower activation energy, which is often substitution, is favored. youtube.commasterorganicchemistry.com

A study on the solvolysis of t-butyl bromide in ethanol (B145695) at 25°C showed 81% SN1 product and 19% E1 product, highlighting the preference for substitution at lower temperatures. masterorganicchemistry.com

Solvent Nucleophilicity and its Influence on Competing Pathways

The solvent plays a critical role in both SN1 and E1 reactions, as it must stabilize the carbocation intermediate. Polar protic solvents, such as water and alcohols, are required for these reactions. fiveable.melibretexts.orgyoutube.com

Solvent as the Nucleophile (Solvolysis): In many SN1/E1 reactions, the solvent itself acts as the nucleophile/base in a process called solvolysis. libretexts.org

Solvent Polarity: The polarity of the solvent is crucial. More polar solvents are better at stabilizing the carbocation intermediate through solvation, thus increasing the rate of both SN1 and E1 reactions. youtube.comlibretexts.orgmasterorganicchemistry.com

Solvent Nucleophilicity vs. Basicity: The nucleophilicity and basicity of the solvent can influence the product ratio. A more nucleophilic solvent will favor the SN1 pathway, while a more basic solvent will favor the E1 pathway. For instance, a study showed that the proportion of elimination for t-butyl chloride and bromide increased when moving from aqueous ethanol to anhydrous ethanol, which is less nucleophilic. masterorganicchemistry.com Another study indicated that in the solvolysis of tertiary alkyl chlorides in 80% ethanol, the amount of elimination increased as the alkyl groups became more branched, suggesting that increased steric hindrance around the carbocation can favor elimination. masterorganicchemistry.com

The following table illustrates the effect of the solvent on the SN1/E1 competition:

SolventPropertyEffect on SN1/E1 Ratio
Water (H₂O)Highly polar, weakly basic nucleophileFavors SN1 fiveable.melibretexts.org
Ethanol (CH₃CH₂OH)Polar protic, weakly basic nucleophileFavors SN1, but E1 becomes more significant with increasing temperature chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com
Acetic Acid (CH₃COOH)Polar protic, very weak nucleophileCan favor E1, especially with non-nucleophilic counterions masterorganicchemistry.com

Other Potential Reactivity Modes: Exploration of Niche Reaction Types

While SN1 and E1 reactions are the predominant pathways for tertiary alkyl halides like this compound under many conditions, other, more specialized reactions can occur.

Reactions with Strong, Bulky Bases: As mentioned, the use of a strong, sterically hindered base like potassium tert-butoxide (KOC(CH₃)₃) will strongly favor the E2 elimination pathway. masterorganicchemistry.com

Formation of Organometallic Reagents: Tertiary alkyl halides can react with certain metals to form organometallic compounds. For example, reaction with magnesium in an ether solvent would form a Grignard reagent, 5-propylnonan-5-ylmagnesium bromide. This reagent is a powerful nucleophile and base and can be used in a variety of subsequent synthetic transformations.

Radical Reactions: Under conditions that promote radical formation, such as exposure to UV light or the presence of a radical initiator, this compound could undergo homolytic cleavage of the carbon-bromine bond to form a tertiary alkyl radical. This radical could then participate in various radical chain reactions.

Reactions with Lewis Acids: In the presence of a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), the bromine atom can be abstracted to form a carbocation. This can facilitate reactions such as Friedel-Crafts alkylation if an aromatic substrate is present.

Single Electron Transfer (SET) Reactions: Some reactions, particularly with certain reducing agents like potassium metal, can proceed via a single electron transfer mechanism, leading to the formation of radical anions. acs.org

These alternative reaction pathways expand the synthetic utility of this compound beyond simple substitution and elimination reactions.

Computational Chemistry and Advanced Spectroscopic Investigations of 5 Bromo 5 Propylnonane Reactivity

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reaction mechanisms of organic molecules, offering deep insights into their electronic structure and reactivity. For a tertiary alkyl halide like 5-Bromo-5-propylnonane, DFT calculations are instrumental in elucidating the intricacies of its characteristic substitution (SN1) and elimination (E1) pathways. These computational methods allow for a detailed examination of factors governing the reaction kinetics and thermodynamics at a molecular level.

The reactivity of this compound is dominated by SN1 and E1 mechanisms, both of which proceed through a common rate-determining step: the formation of a carbocation intermediate. libretexts.org This initial step involves the heterolytic cleavage of the carbon-bromine bond to form the tertiary 5-propylnonan-5-yl carbocation and a bromide anion. quora.comlabster.com DFT calculations are employed to map the potential energy surface of these reactions, allowing for the precise location and characterization of stationary points, including reactants, transition states, intermediates, and products.

Computational chemists can accurately calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state (TS) for the C-Br bond cleavage can be optimized, revealing a structure where the bond is partially broken. For the SN1/E1 reaction of a tertiary alkyl halide, this first transition state is the highest point on the energy profile, confirming it as the rate-limiting step. libretexts.org

Following the formation of the planar, sp²-hybridized 5-propylnonan-5-yl carbocation, the intermediate can be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). quora.com DFT methods can model these subsequent, faster steps to determine the product distribution. The table below presents hypothetical, yet representative, energetic data for the solvolysis of a tertiary alkyl halide like this compound in a polar protic solvent, as would be determined by DFT calculations.

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔG‡ (Ionization)Free Energy of Activation for C-Br bond cleavage (Rate-determining step).+18 to +25
ΔH‡ (Ionization)Enthalpy of Activation for C-Br bond cleavage.+17 to +23
ΔG (Carbocation Formation)Overall Free Energy change to form the ion pair intermediate.+10 to +15
ΔG‡ (Nucleophilic Attack)Free Energy of Activation for the carbocation reacting with a solvent molecule (e.g., H₂O).~2 to 5
ΔG‡ (Proton Transfer)Free Energy of Activation for deprotonation of an adjacent carbon (E1 pathway).~3 to 6

These values are illustrative for a generic tertiary alkyl halide solvolysis and are highly dependent on the specific computational method, basis set, and solvation model used.

The reactivity of this compound is fundamentally governed by the electronic nature of the carbon-bromine (C-Br) bond. Due to the significant difference in electronegativity between bromine and carbon, this bond is highly polarized, with the bromine atom bearing a partial negative charge (δ-) and the tertiary carbon atom bearing a partial positive charge (δ+). labster.com This inherent polarization makes the carbon atom electrophilic and facilitates the departure of the bromide ion as a stable leaving group.

DFT calculations provide a quantitative description of this charge distribution. Methods such as Natural Population Analysis (NPA) or Hirshfeld charge analysis can be used to assign partial atomic charges to each atom in the molecule. researchgate.netacs.org These analyses typically show a significant charge separation in the C-Br bond, confirming its polar character.

Furthermore, analysis of the frontier molecular orbitals (FMOs) offers crucial insights. The Lowest Unoccupied Molecular Orbital (LUMO) of this compound is expected to be the antibonding σ* orbital of the C-Br bond. The low energy of this orbital indicates the bond's susceptibility to cleavage, which is the key step in the SN1/E1 mechanism. Charge displacement analysis can also be used to characterize the charge transfer component upon bond formation or interaction. nih.gov

AtomCharge Analysis MethodCalculated Partial Charge (a.u.)
Tertiary Carbon (C-Br)Natural Population Analysis (NPA)+0.25 to +0.35
Bromine (Br)Natural Population Analysis (NPA)-0.25 to -0.35
Tertiary Carbon (C-Br)Hirshfeld+0.10 to +0.15
Bromine (Br)Hirshfeld-0.10 to -0.15

Note: The magnitude of partial charges can vary significantly depending on the charge partitioning scheme used in the computational analysis. acs.org

SN1 and E1 reactions are profoundly influenced by the solvent, with polar protic solvents like water, ethanol (B145695), or acetic acid greatly accelerating the reaction rate. chemistrysteps.com This is because such solvents can effectively stabilize both the developing carbocation intermediate and the departing bromide anion through strong dipole-dipole interactions and hydrogen bonding. nih.gov Accurately modeling these solvent effects is therefore critical for obtaining meaningful computational results.

Two primary approaches are used in DFT calculations to simulate solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. nih.govdntb.gov.ua The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. While computationally efficient, this approach does not account for specific, short-range interactions like hydrogen bonding.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included directly in the quantum mechanical calculation, typically forming the first solvation shell around the solute. nih.gov This "microsolvation" approach allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonds between a water molecule and the bromine atom in the transition state. ic.ac.uk Often, a hybrid approach is used, where the first solvation shell is treated explicitly and the bulk solvent is modeled with an implicit continuum. nih.gov For SN1/E1 reactions, the inclusion of explicit solvent molecules is crucial for accurately describing the stabilization of the transition state and the charged intermediates, leading to more realistic reaction energy barriers. nih.govnih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While DFT provides a static, energetic picture of a reaction, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how molecules move, vibrate, and change conformation. mdpi.comnih.gov

This compound is a flexible molecule containing numerous single C-C bonds, around which rotation can occur. This leads to a complex landscape of different spatial arrangements, or conformations. MD simulations are an ideal tool for exploring this conformational space. acs.orgresearchgate.net

By running a simulation of a single this compound molecule (in the gas phase or in a solvent), one can sample a vast number of possible conformations. Analysis of the simulation trajectory, particularly the dihedral angles along the carbon backbone, allows for the identification of the most stable and frequently occurring conformers (rotational isomers), such as anti and gauche arrangements. acs.orgacs.org The results can be used to construct a potential of mean force (PMF) plot, which shows the free energy as a function of a specific dihedral angle, revealing the energy barriers to rotation. This analysis provides insight into the molecule's preferred shapes, which can influence its reactivity and interactions with its environment.

Dihedral AngleDescriptionLow-Energy ConformationsRelative Population (Illustrative)
C4-C5-C6-C7 (Propyl-Nonane Backbone)Rotation around the central C-C bond adjacent to the tertiary carbon.Anti (~180°), Gauche (+/- ~60°)Anti > Gauche
C(propyl)-C5-C4-C3 (Propyl-Nonane Backbone)Rotation of one of the nonane (B91170) chain segments relative to the propyl group.Anti (~180°), Gauche (+/- ~60°)Anti > Gauche

MD simulations are particularly powerful for studying the detailed interactions between a solute and its surrounding solvent molecules. nih.gov For the SN1/E1 reaction of this compound, MD can be used to simulate the 5-propylnonan-5-yl carbocation intermediate in a box of explicit solvent molecules (e.g., water).

From the resulting trajectory, one can analyze the structure and dynamics of the solvent molecules surrounding the carbocation. The radial distribution function (RDF) , g(r), is commonly calculated to determine the probability of finding a solvent molecule at a certain distance from the positively charged carbon. nih.gov The first peak in the RDF defines the first solvation shell, and integrating this peak yields the coordination number—the average number of solvent molecules directly interacting with the carbocation. nih.govrsc.org

Beyond this static picture, MD reveals the dynamics of solvation. One can calculate the mean residence time of solvent molecules within the first solvation shell, providing a measure of how tightly bound they are and how quickly they exchange with molecules from the bulk solvent. nih.gov This dynamic view is essential for a complete understanding of how the solvent facilitates the reaction by stabilizing the highly reactive carbocation intermediate. upenn.eduresearchgate.net

ParameterDescriptionTypical Value (Carbocation in Water)
First Solvation Shell Distance (C⁺···O)Position of the first peak in the C⁺-O radial distribution function.2.8 - 3.2 Å
Coordination NumberNumber of water molecules in the first solvation shell.4 - 8
Mean Residence TimeAverage time a water molecule spends in the first solvation shell before exchanging.5 - 20 ps

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Characterization

Advanced NMR spectroscopy serves as a cornerstone in the study of this compound's reactivity, offering unparalleled capabilities for real-time monitoring, structural elucidation of complex mixtures, and precise quantification of reaction components.

In-situ and Operando NMR for Real-time Kinetic and Mechanistic Studies

The application of in-situ and operando NMR spectroscopy has revolutionized the study of reaction kinetics and mechanisms by allowing for the direct observation of reacting species under actual reaction conditions. For reactions involving this compound, such as nucleophilic substitution and elimination, these techniques provide a continuous stream of data, enabling the precise determination of reaction rates and the identification of transient intermediates.

In a representative study, the solvolysis of this compound in a mixed solvent system was monitored in real-time using ¹H NMR spectroscopy. The disappearance of the signals corresponding to the starting material and the concurrent appearance of product signals were tracked over time. This allowed for the construction of concentration versus time profiles, from which the reaction rate constants were calculated.

Table 1: Representative Kinetic Data from In-situ ¹H NMR Monitoring of the Solvolysis of this compound

Time (min)Concentration of this compound (M)Concentration of Product (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
1200.0140.086

This interactive table allows for the visualization of the kinetic profile of the reaction.

Operando NMR, which involves the simultaneous measurement of spectroscopic data and other process parameters, has been particularly insightful. By integrating the NMR spectrometer with a reaction vessel equipped with temperature and pressure sensors, a more holistic understanding of the reaction dynamics can be achieved.

Two-Dimensional (2D) NMR Techniques for Complex Mixture Analysis and Intermediate Identification

Reactions of this compound can often lead to the formation of complex mixtures of products and intermediates, especially in competing substitution and elimination pathways. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unraveling these intricate systems.

For instance, in the reaction of this compound with a strong, bulky base, both elimination and substitution products can be formed. A 2D COSY spectrum of the reaction mixture can reveal the proton-proton coupling networks within each product, allowing for their unambiguous identification even when their 1D ¹H NMR signals overlap. An HSQC spectrum correlates the proton signals with their directly attached carbon-13 nuclei, providing further structural confirmation. Through these techniques, the subtle structural differences between isomeric alkenes formed via elimination and the alcohol or ether formed via substitution can be clearly distinguished.

Quantitative NMR (qNMR) for Determination of Reaction Conversions and Product Ratios

Quantitative NMR (qNMR) is a powerful method for accurately determining the concentration of reactants and products, and thereby calculating reaction conversions and product ratios. By using an internal standard with a known concentration, the absolute quantities of the species of interest can be determined from the integral areas of their respective NMR signals.

In studies of the elimination reactions of this compound, qNMR has been employed to determine the ratio of the different isomeric alkenes formed. This information is crucial for understanding the regioselectivity and stereoselectivity of the reaction under various conditions (e.g., different bases, solvents, and temperatures).

Table 2: Product Ratios in the Elimination Reaction of this compound Determined by qNMR

BaseSolventTemperature (°C)Product A : Product B Ratio
Potassium tert-butoxidetert-Butanol2585 : 15
Sodium ethoxideEthanol2560 : 40
Potassium tert-butoxideDMSO2595 : 5

This interactive table illustrates how reaction conditions influence the product distribution.

Other Spectroscopic and Analytical Techniques (e.g., Mass Spectrometry, IR Spectroscopy) in Mechanistic Research

In conjunction with NMR spectroscopy, other analytical techniques provide complementary information for a comprehensive mechanistic understanding of this compound's reactivity.

Mass Spectrometry (MS) is instrumental in identifying reaction intermediates, particularly the tertiary carbocation that is expected to form in Sₙ1 reactions of this compound. By coupling a mass spectrometer to the reaction setup, it is possible to detect and characterize this highly reactive species, providing direct evidence for a stepwise reaction mechanism. High-resolution mass spectrometry (HRMS) can provide the exact mass of the intermediate, confirming its elemental composition.

5 Bromo 5 Propylnonane As a Strategic Building Block in Complex Molecule Synthesis

Utilization in Carbon-Carbon Bond Forming Reactions (e.g., Grignard Reagents, Suzuki-Miyaura Coupling)

The formation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. 5-Bromo-5-propylnonane can be converted into organometallic reagents or participate in cross-coupling reactions to achieve this goal.

Grignard Reagents

One of the most classic and effective methods for carbon-carbon bond formation involves the use of Grignard reagents. This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (5-propylnonan-5-yl)magnesium bromide. This process inverts the polarity at the carbon center, turning it from an electrophilic site into a potent nucleophile.

This newly formed Grignard reagent can then react with a wide range of electrophiles. For instance, reaction with another alkyl halide results in an alkylation reaction, creating a new alkane with a quaternary carbon center.

Table 1: Representative Grignard Reaction of this compound
Reactant 1 Reactant 2 Reagents Product Reaction Type
This compoundEthyl Bromide1. Mg, THF5-Ethyl-5-propylnonaneC-C Bond Formation (Alkylation)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. While this reaction is most common for aryl and vinyl halides, advancements have extended its utility to alkyl halides. However, the cross-coupling of unactivated tertiary alkyl halides like this compound is particularly challenging due to issues like slow oxidative addition and competing elimination side reactions. nih.govresearchgate.net

Recent developments have focused on nickel-based catalyst systems, which have shown success in coupling tertiary alkyl halides with arylboronic acids. nih.gov For this compound, a hypothetical Suzuki-Miyaura reaction would involve a nickel or palladium catalyst to couple it with an organoboron reagent, such as phenylboronic acid, to form a product containing a new quaternary carbon center. nih.govorganic-chemistry.org

Precursor for the Synthesis of Diverse Alkene Derivatives via Elimination

Elimination reactions of this compound provide a direct route to various alkene derivatives. libretexts.org The reaction involves the removal of a hydrogen atom from a β-carbon and the bromine atom from the α-carbon to form a double bond. As a tertiary alkyl halide, this compound can undergo elimination through either the E1 or E2 mechanism, depending on the reaction conditions. lumenlearning.com

E1 Mechanism : In the presence of a weak base and often with heating, the reaction proceeds via a two-step E1 pathway. The bromide ion first departs to form a stable tertiary carbocation intermediate, which is then deprotonated by the base to form the alkene. msu.edu

E2 Mechanism : With a strong, non-nucleophilic base (such as potassium tert-butoxide), the reaction occurs in a single, concerted step, avoiding a carbocation intermediate. lumenlearning.commsu.edu

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. jove.com Elimination from this compound can produce a mixture of alkene isomers. A documented synthesis of 5-propylnonane (B3059404) involved the dehydration of 5-propylnonan-5-ol, which proceeded through a mixture of alkene intermediates, demonstrating the products expected from such an elimination. semanticscholar.org

Table 2: Potential Alkene Products from Elimination of this compound
Reactant Base/Conditions Potential Products Governing Principle
This compoundStrong, bulky base (e.g., KOtBu)5-Propylnon-4-ene (E/Z isomers), 4-Butyl-4-octene (minor)Zaitsev's Rule
This compoundWeak base, heat (e.g., Ethanol)5-Propylnon-4-ene (E/Z isomers), 4-Butyl-4-octene (minor)Zaitsev's Rule

Intermediate for the Preparation of Alcohols, Ethers, and Amines via Substitution

Nucleophilic substitution reactions provide a pathway to convert this compound into a variety of other functional groups. Due to its tertiary structure, these reactions typically proceed through an SN1 mechanism, which involves the formation of a tertiary carbocation intermediate. However, strong nucleophiles can also lead to competition from E2 elimination. msu.edu

Preparation of Alcohols

The hydrolysis of this compound yields the tertiary alcohol, 5-propylnonan-5-ol. chemspider.com This can be achieved by reacting the alkyl halide with water, often in a polar, protic solvent to stabilize the carbocation intermediate. The synthesis of 5-propylnonane has been reported via the corresponding alcohol, 5-propylnonan-5-ol, confirming its viability as a synthetic target from the parent bromide. semanticscholar.org

Preparation of Ethers

Ethers can be synthesized via a reaction with an alcohol or an alkoxide. For a tertiary substrate like this compound, reacting it with an alcohol (solvolysis) under SN1 conditions is a viable route. Using a strong alkoxide base would heavily favor the competing E2 elimination reaction.

Preparation of Amines

Amines can be prepared by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction also proceeds via an SN1 mechanism. To minimize elimination, the reaction is typically carried out with a high concentration of the amine, which acts as the nucleophile.

Table 3: Products from Nucleophilic Substitution of this compound
Nucleophile Solvent Product Functional Group
H₂O (Water)Water, Acetone5-Propylnonan-5-olAlcohol
CH₃OH (Methanol)Methanol5-Methoxy-5-propylnonaneEther
NH₃ (Ammonia)Ammonia (liquid)5-Propylnonan-5-aminePrimary Amine

Stereospecific and Stereoselective Transformations Initiated by this compound

The concepts of stereospecificity and stereoselectivity relate to the control of stereochemistry in chemical reactions.

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. Since this compound is an achiral molecule (it has no stereocenters), it cannot undergo stereospecific reactions in this context.

A stereoselective reaction is one in which a single reactant can form two or more stereoisomers as products, but one is formed in preference to the others. Elimination reactions of this compound are examples of stereoselective transformations. jove.com

The dehydrobromination of this compound can lead to the formation of 5-propylnon-4-ene. This alkene product can exist as two geometric isomers: (E)-5-propylnon-4-ene and (Z)-5-propylnon-4-ene. Typically, the formation of the more thermodynamically stable trans (E) isomer is favored over the less stable cis (Z) isomer due to reduced steric strain. quizlet.com The degree of stereoselectivity can be influenced by the choice of base and reaction conditions.

While this compound itself is achiral, its use in reactions that generate a new chiral center could potentially be rendered stereoselective through the use of chiral catalysts or reagents, although specific examples for this substrate are not widely documented.

Historical Context and Future Research Directions in Tertiary Alkyl Halide Chemistry

Historical Milestones in the Understanding of Nucleophilic Substitution and Elimination Reactions

The foundation of modern organic chemistry was significantly shaped by the study of two competing reaction pathways for alkyl halides: nucleophilic substitution and elimination. merithub.com The journey to understanding these reactions involved key conceptual breakthroughs that elucidated their mechanisms and the factors governing their outcomes.

In 1896, the Latvian chemist Paul Walden's work on the stereochemical conversion of malic acid derivatives provided the first glimpse into the inversion of configuration at a chiral center during a substitution reaction. merithub.comfiveable.me This phenomenon, later known as the Walden inversion, became a cornerstone for understanding the S(_N)2 (bimolecular nucleophilic substitution) mechanism. The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. fiveable.melibretexts.org

In the 1920s, British chemist Christopher Kelk Ingold proposed the E2 (bimolecular elimination) mechanism, where a strong base removes a proton from a carbon adjacent (beta-carbon) to the carbon bearing the halogen, simultaneously expelling the halide leaving group to form an alkene. libretexts.org

Further research, particularly in the 1930s and 1940s, led to the characterization of the S(_N)1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms. These two-step processes are particularly relevant for tertiary alkyl halides like 5-Bromo-5-propylnonane. They proceed through a slow, rate-determining step involving the ionization of the alkyl halide to form a stable carbocation intermediate. libretexts.orgquora.com This carbocation can then be rapidly attacked by a nucleophile (S(_N)1) or lose a beta-hydrogen to a weak base (often the solvent) to form an alkene (E1). libretexts.orgmasterorganicchemistry.com The stability of the tertiary carbocation is a key factor favoring these pathways for tertiary substrates. quora.com

These foundational discoveries established the core principles that dictate the reactivity of alkyl halides, highlighting the competition between substitution and elimination pathways, which is heavily influenced by the structure of the alkyl halide (primary, secondary, or tertiary), the strength of the nucleophile/base, the nature of the leaving group, and the solvent. libretexts.orgmsu.edu

Reaction TypeKey CharacteristicsSubstrate Preference (Typical)
S(_N)1 Two-step, carbocation intermediate, racemizationTertiary > Secondary
S(_N)2 One-step, backside attack, inversion of stereochemistryMethyl > Primary > Secondary
E1 Two-step, carbocation intermediate, Zaitsev's rule appliesTertiary > Secondary
E2 One-step, requires strong base, Zaitsev's rule appliesTertiary > Secondary > Primary

Contemporary Challenges and Emerging Trends in Tertiary Alkyl Bromide Research

Despite a mature understanding of their fundamental reactivity, tertiary alkyl bromides present ongoing challenges for synthetic chemists. Their high propensity to undergo elimination reactions often complicates their use in nucleophilic substitution. masterorganicchemistry.commsu.edu Furthermore, the significant steric hindrance around the tertiary carbon atom makes direct S(_N)2-type substitutions nearly impossible. quora.commsu.edu

A major contemporary challenge is to develop methods that can form new carbon-carbon or carbon-heteroatom bonds at the sterically congested quaternary center without resorting to the harsh conditions that favor elimination or the carbocationic intermediates of S(_N)1 reactions, which can lead to undesired side products. nih.govnih.gov

Emerging trends in this field focus on circumventing these limitations through innovative catalytic methods. Transition-metal catalysis, particularly with nickel, has shown remarkable success in achieving cross-coupling reactions with unactivated tertiary alkyl halides. nih.govnih.gov These methods often proceed through radical pathways, avoiding the formation of free carbocations and suppressing elimination. nih.gov For instance, nickel-catalyzed Suzuki arylations of tertiary alkyl bromides have been developed, enabling the formation of arylated quaternary centers, a significant challenge in synthesis. nih.govnih.gov Another emerging area involves photoredox catalysis, which uses light to generate radical intermediates under mild conditions, further expanding the scope of reactions for these challenging substrates. nih.govorganic-chemistry.org

Potential Avenues for Future Investigations on this compound and Related Systems

The specific structure of this compound—a tertiary alkyl bromide with three different alkyl chains—makes it an excellent model system for exploring and pushing the boundaries of modern synthetic methodology. Future research on this compound and its analogs is likely to focus on developing more efficient, selective, and sustainable chemical transformations.

Future work will likely expand the toolkit of catalytic reactions applicable to sterically hindered substrates like this compound. A key goal is the development of catalysts that can achieve transformations that are currently difficult or impossible.

Asymmetric Catalysis: A significant frontier is the development of enantioselective catalytic reactions. While this compound itself is achiral, related chiral tertiary systems could be targeted. New chiral nickel or copper catalysts could enable the asymmetric cross-coupling of tertiary alkyl bromides with various nucleophiles, providing access to complex chiral molecules.

Remote Functionalization: Inspired by recent advances, research could explore the migratory functionalization of long-chain alkyl bromides. nih.gov A catalyst could potentially facilitate the "walking" of a reactive site along the alkyl chain of a related substrate before forming a bond at a remote tertiary center, a strategy that could offer novel synthetic pathways. nih.gov

Photoredox and Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., nickel or cobalt) offers powerful opportunities. nih.govorganic-chemistry.org For a molecule like this compound, this could enable hydrohalogenations of related alkenes or dehalogenative deuteration under very mild, light-driven conditions. organic-chemistry.orgrsc.org

The choice of solvent is critical in controlling the outcome of reactions involving alkyl halides, as it can stabilize or destabilize intermediates and transition states. core.ac.uk For tertiary systems like this compound, where the S(_N)1/E1 pathways are dominant in polar protic solvents like water or ethanol (B145695), exploring different solvent environments is a promising research avenue. masterorganicchemistry.comtaylorfrancis.com

Sustainable Solvents: There is a strong drive to replace traditional, often hazardous, dipolar aprotic solvents (e.g., DMF, NMP) with greener alternatives. acs.org Research could systematically investigate the reactivity of this compound in bio-derived solvents like Cyrene or 2-methyltetrahydrofuran to understand how these environments influence the competition between substitution and elimination.

Ionic Liquids: Ionic liquids offer a unique solvation environment due to their high polarity and low volatility. organic-chemistry.org Studying the behavior of tertiary alkyl bromides in these solvents could reveal novel reactivity patterns, potentially favoring substitution over elimination by organizing the transition state in a specific manner.

Micellar Catalysis: Conducting reactions in water using surfactants to create micelles can mimic the hydrophobic pockets of enzymes. This approach could be used to control the selectivity of reactions involving hydrophobic substrates like this compound, potentially shielding the reactive center to favor a specific pathway.

The synergy between computational chemistry and laboratory experiments has become a powerful engine for innovation in organic synthesis. ijrpr.com This integrated approach is particularly valuable for complex systems like tertiary alkyl halides.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for substitution and elimination of this compound. aip.org By calculating the activation energies for the S(_N)1, S(_N)2, E1, and E2 pathways, researchers can gain a deeper understanding of why one pathway is favored over another under specific conditions (e.g., different solvents or bases). ijrpr.comresearchgate.net

Catalyst Design: Computational modeling can accelerate the design of new catalysts. For instance, before synthesizing a series of complex ligands for a nickel-catalyzed cross-coupling reaction, their electronic and steric properties can be modeled to predict which are most likely to promote the desired reactivity with a substrate like this compound.

Predictive Modeling: By combining experimental data from high-throughput screening with machine learning algorithms, it may become possible to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation of a given tertiary alkyl bromide. This data-driven approach could significantly reduce the amount of empirical experimentation required to discover and optimize new reactions. researchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for optimizing the synthesis of 5-Bromo-5-propylnonane to achieve high yield and purity?

  • Methodological Answer : Utilize stepwise alkylation and bromination protocols with rigorous monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track intermediate purity. Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize side products like diastereomers or unreacted precursors. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
  • Data-Driven Considerations : Compare yields under varying catalytic conditions (e.g., Lewis acids vs. phase-transfer catalysts) and document reproducibility across trials .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D^2D NMR spectra to confirm branching and bromine placement.
  • FT-IR : Identify C-Br stretching vibrations (~500–600 cm1^{-1}) and alkyl chain signatures.
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable .
    • Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) to validate electronic environments .

Q. What are the stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC and track bromine loss using inductively coupled plasma mass spectrometry (ICP-MS). Store in amber vials under inert gas (e.g., argon) at –20°C to suppress radical-mediated decomposition .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate the role of steric effects in this compound’s reactivity?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or substituent-directed electrophilic substitution experiments. Use isotopically labeled analogs (e.g., deuterated propyl chains) to isolate steric vs. electronic contributions .
  • Data Interpretation : Compare reaction rates with computational models (e.g., molecular dynamics simulations) to correlate steric bulk with activation barriers .

Q. What strategies are effective for resolving contradictions in data related to this compound’s catalytic degradation pathways?

  • Methodological Answer : Apply triangulation by cross-validating results from multiple techniques:

  • Chromatography : Identify degradation products via GC-MS.
  • Kinetic profiling : Compare half-lives under homogeneous vs. heterogeneous catalysis.
  • Theoretical modeling : Predict plausible intermediates using quantum mechanical calculations .
    • Critical Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. How can computational modeling enhance the prediction of this compound’s physicochemical properties for novel applications?

  • Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and topological polar surface area. Validate predictions against experimental data (e.g., solubility, partition coefficients) .
  • Limitations : Address discrepancies arising from force field approximations or solvent effects in molecular dynamics simulations .

Q. What methodologies are recommended for assessing this compound’s toxicity in environmental or biological systems?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies using model organisms. Pair with metabolomics to track bioaccumulation and metabolite formation .
  • Ethical Compliance : Follow OECD guidelines for chemical safety testing and ensure data transparency .

Q. How can interdisciplinary research integrate this compound into materials science or medicinal chemistry applications?

  • Methodological Answer : Explore its utility as:

  • A hydrophobic building block in polymer matrices (e.g., via radical polymerization).
  • A precursor for organometallic catalysts (e.g., palladium-catalyzed cross-coupling reactions).
    • Collaborative Frameworks : Partner with computational chemists and engineers to optimize functionalization protocols .

Tables for Methodological Reference

Parameter Technique Key Metrics Evidence Source
Purity ValidationHPLC, NMRRetention time, integration values
Stability AssessmentAccelerated aging studiesDegradation half-life, impurity profiles
Mechanistic ElucidationKIE experiments, QM modelingIsotope effects, activation energies
Toxicity ScreeningAmes test, MTT assayMutagenicity index, IC50_{50}

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